Product packaging for Tert-butyl 3,5,5-trimethylhexaneperoxoate(Cat. No.:CAS No. 13122-18-4)

Tert-butyl 3,5,5-trimethylhexaneperoxoate

Cat. No.: B079030
CAS No.: 13122-18-4
M. Wt: 230.34 g/mol
InChI Key: VSJBBIJIXZVVLQ-UHFFFAOYSA-N
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Description

Tert-butyl 3,5,5-trimethylhexaneperoxoate ( 13122-18-4), also commonly known as tert-butyl peroxy-3,5,5-trimethylhexanoate, is a liquid ester organic peroxide widely utilized as a highly efficient free-radical initiator in polymerization reactions and as a curing agent for thermoset composites. Its molecular structure features a thermally labile peroxy (-O-O-) bond, which allows for controlled decomposition to generate alkoxy radicals that initiate chain-growth polymerization. Primary Research Applications & Value: • Polymerization Initiator: This compound is an efficient initiator for high-pressure ethylene polymerization in both autoclave and tubular processes, operating effectively within a temperature range of approximately 190°C to 250°C to produce Low-Density Polyethylene (LDPE) . It also serves as a key initiator for the (co)polymerization of styrene (90-140°C), acrylonitrile, and various acrylates/methacrylates (90-175°C) for applications including coatings, acrylics, and polystyrene . • Thermoset Resin Curing Agent: When used as a curing agent for Unsaturated Polyester (UP) and vinylester resins, it enables curing at elevated temperatures (120-170°C) in Hot Press Molding formulations like SMC, BMC, and DMC . In combination with cobalt accelerators, its reactivity profile allows for effective curing at lower temperatures, starting from 60-70°C, making it suitable for processes such as pultrusion, filament winding, and the manufacture of engineered stone like artificial marble . Mechanism of Action: The compound functions by undergoing controlled thermal decomposition, homolytically cleaving the weak peroxy bond (O-O). This cleavage generates tert-butoxyl and carboxyl radical species, which are highly reactive and initiate free-radical chain reactions. In polymerization, these radicals add to vinyl groups of monomers, starting the polymer chain. In polyester resin curing, they abstract hydrogen atoms from the resin, generating radicals that crosslink the polyester chains with styrene, forming a rigid thermoset network. Safety & Handling: As an organic peroxide, the compound is thermally sensitive. Heating may cause a fire . It requires stringent temperature control during storage and handling . It is a skin irritant and sensitizer, and is very toxic to aquatic life . Researchers must consult the Safety Data Sheet (SDS) and adhere to all safety protocols. Disclaimer: This product is sold exclusively for laboratory research, analytical testing, or other non-commercial scientific purposes. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human or animal use. It is prohibited for resale, repackaging, or formulation into commercial products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H26O3 B079030 Tert-butyl 3,5,5-trimethylhexaneperoxoate CAS No. 13122-18-4

Properties

IUPAC Name

tert-butyl 3,5,5-trimethylhexaneperoxoate
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InChI

InChI=1S/C13H26O3/c1-10(9-12(2,3)4)8-11(14)15-16-13(5,6)7/h10H,8-9H2,1-7H3
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InChI Key

VSJBBIJIXZVVLQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(CC(=O)OOC(C)(C)C)CC(C)(C)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O3
Record name TERT-BUTYL PEROXY-3,5,5-TRIMETHYLHEXANOATE
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DSSTOX Substance ID

DTXSID00276147, DTXSID40864365
Record name tert-Butyl perisononanoate
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Record name Hexaneperoxoic acid, 3,5,5-trimethyl-, 1,1-dimethylethyl ester
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Molecular Weight

230.34 g/mol
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Physical Description

This peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures., Liquid
Record name TERT-BUTYL PEROXY-3,5,5-TRIMETHYLHEXANOATE
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Record name Hexaneperoxoic acid, 3,5,5-trimethyl-, 1,1-dimethylethyl ester
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CAS No.

13122-18-4, 153302-08-0
Record name TERT-BUTYL PEROXY-3,5,5-TRIMETHYLHEXANOATE
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Record name tert-Butyl peroxy-3,5,5-trimethylhexanoate
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Record name Hexaneperoxoic acid, 3,5,5-trimethyl-, 1,1-dimethylethyl ester
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Record name Hexaneperoxoic acid, 3,5,5-trimethyl-, 1,1-dimethylethyl ester
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Record name tert-butyl 3,5,5-trimethylperoxyhexanoate
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Record name TERT-BUTYL 3,5,5-TRIMETHYLHEXANOYLPEROXIDE
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Preparation Methods

Precursor Synthesis: 3,5,5-Trimethylhexanoic Acid

The synthesis of TBPIN begins with the preparation of 3,5,5-trimethylhexanoic acid, a branched-chain carboxylic acid. Industrial methods typically derive this intermediate via hydroformylation of diisobutylene (2,4,4-trimethyl-1-pentene). The oxo process involves reacting diisobutylene with syngas (CO/H₂) under high pressure (10–30 MPa) in the presence of a cobalt or rhodium catalyst. Subsequent oxidation of the resulting aldehyde (3,5,5-trimethylhexanal) yields the carboxylic acid:

3,5,5-Trimethylhexanal+O2Catalyst3,5,5-Trimethylhexanoic Acid\text{3,5,5-Trimethylhexanal} + \text{O}_2 \xrightarrow{\text{Catalyst}} \text{3,5,5-Trimethylhexanoic Acid}

Key industrial parameters include:

  • Temperature : 80–120°C

  • Catalyst : Mn(OAc)₂ or Co(OAc)₂

  • Yield : 85–92%

Acid Chloride Formation

The carboxylic acid is converted to its corresponding acid chloride, 3,5,5-trimethylhexanoyl chloride, using thionyl chloride (SOCl₂). This exothermic reaction proceeds under anhydrous conditions:

3,5,5-Trimethylhexanoic Acid+SOCl23,5,5-Trimethylhexanoyl Chloride+SO2+HCl\text{3,5,5-Trimethylhexanoic Acid} + \text{SOCl}2 \rightarrow \text{3,5,5-Trimethylhexanoyl Chloride} + \text{SO}2 + \text{HCl}

Optimized Conditions :

  • Molar Ratio : 1:1.2 (acid:SOCl₂)

  • Temperature : 60–70°C (reflux)

  • Duration : 4–6 hours

  • Purity : >98% (by GC-MS)

Peroxyester Formation

The final step involves reacting the acid chloride with tert-butyl hydroperoxide (TBHP) in a base-mediated reaction. This step is highly sensitive to stoichiometry and temperature:

3,5,5-Trimethylhexanoyl Chloride+t-BuOOHBaseTBPIN+HCl\text{3,5,5-Trimethylhexanoyl Chloride} + \text{t-BuOOH} \xrightarrow{\text{Base}} \text{TBPIN} + \text{HCl}

Critical Parameters :

  • Base : Pyridine or sodium hydroxide (neutralizes HCl)

  • Solvent : Dichloromethane or ethyl acetate

  • Temperature : 0–5°C (to minimize side reactions)

  • Yield : 70–78%

Industrial Production Methods

Continuous Flow Synthesis

Modern facilities employ microreactor technology to enhance safety and efficiency. A silicon carbide microreactor enables precise temperature control and rapid mixing, reducing decomposition risks:

ParameterValue
Reactor Volume10–50 mL
Residence Time2–5 minutes
Temperature20–25°C
Throughput5–10 kg/h

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitations
Batch ReactorLow capital costRisk of thermal runaway
Continuous FlowHigh safety, scalabilityHigh initial investment

Batch reactors remain prevalent in small-scale production, while continuous flow systems dominate industrial manufacturing.

Purity and Quality Control

Post-synthesis, TBPIN undergoes rigorous purification:

  • Distillation : Fractional distillation under reduced pressure (10–15 mmHg) isolates TBPIN from unreacted precursors.

  • Analytical Methods :

    • HPLC : Purity assessment (≥99%).

    • DSC : Decomposition onset temperature (≈110°C).

Environmental and Regulatory Considerations

  • Waste Management : SO₂ and HCl byproducts are scrubbed using alkaline solutions.

  • Regulatory Compliance : Meets REACH and OSHA standards for peroxide handling .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3,5,5-trimethylhexaneperoxoate undergoes various chemical reactions, primarily involving oxidation. It can oxidize alcohols, ethers, aldehydes, amines, and sulfur compounds .

Common Reagents and Conditions: The compound is often used in the presence of catalysts or under specific temperature conditions to facilitate the oxidation process. For example, it can be used with sulfuric acid or sodium hydroxide to enhance its reactivity .

Major Products Formed: The oxidation reactions involving this compound typically yield ketones, acids, and esters as major products .

Scientific Research Applications

Polymerization Initiation

Radical Initiator
TBPIN is extensively utilized as a radical initiator in the production of several types of polymers, including:

  • Acrylic Polymers : It facilitates the free radical polymerization of acrylic monomers, leading to the synthesis of high-performance acrylic plastics used in coatings, adhesives, and sealants.
  • Polyethylene : TBPIN is instrumental in initiating the polymerization of ethylene, contributing to the manufacture of low-density polyethylene (LDPE) and high-density polyethylene (HDPE) products.
  • Styrene : The compound also plays a crucial role in the polymerization of styrene, which is essential for producing polystyrene and its copolymers used in packaging and insulation materials.

Curing Agent for Resins

Unsaturated Polyester Resins
TBPIN acts as a curing agent for unsaturated polyester resins at elevated temperatures. This application is critical in industries such as:

  • Construction : Used in producing durable composite materials for construction applications, including panels and beams.
  • Automotive : Employed in manufacturing components that require high strength and resistance to environmental factors.

Adhesives and Sealants

TBPIN is utilized to initiate curing reactions in adhesives and sealants, enhancing their bonding strength and durability. Its application is vital in:

  • Construction Adhesives : Used to bond various construction materials, ensuring robust structural integrity.
  • Automotive Sealants : Essential for creating seals that withstand extreme conditions.

Composite Materials

The compound is pivotal in developing composite materials used across multiple industries:

  • Aerospace : TBPIN contributes to producing lightweight yet strong composite structures critical for aircraft components.
  • Automotive : It aids in manufacturing parts that require a combination of strength and reduced weight.

Packaging Materials

In the packaging industry, TBPIN is employed to produce materials that meet stringent safety standards while providing excellent barrier properties against moisture and gases. Its applications include:

  • Food Packaging : Ensures compliance with safety regulations while maintaining product integrity.
  • Consumer Goods Packaging : Utilized in creating robust packaging solutions for various consumer products.

Medical Applications

TBPIN finds applications in the medical field through its role in developing biocompatible polymers used for:

  • Implants : Ensures compatibility with biological tissues.
  • Medical Devices : Used in manufacturing devices that require high performance and reliability.

Environmental Considerations

While TBPIN has numerous applications, it is essential to manage its use responsibly due to its potential environmental impacts. Proper handling guidelines are crucial to minimize risks associated with exposure during production and application processes.

Summary Table of Applications

Application AreaSpecific Uses
Polymerization InitiationAcrylics, Polyethylene, Styrene
Curing AgentUnsaturated Polyester Resins
Adhesives and SealantsConstruction Adhesives, Automotive Sealants
Composite MaterialsAerospace Components, Automotive Parts
Packaging MaterialsFood Packaging, Consumer Goods Packaging
Medical ApplicationsBiocompatible Polymers, Medical Devices

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 13122-18-4
  • Molecular Formula : C₁₃H₂₆O₃
  • Molecular Weight : 230.34 g/mol
  • Physical State : Liquid at room temperature (melting point: -30°C)
  • Solubility : Miscible with organic solvents (alcohols, esters, ethers, hydrocarbons) but insoluble in water .

Applications :
TBPTMH is a widely used organic peroxide initiator in polymerization processes, particularly in the production of polymers and resins. Its role in generating free radicals under controlled thermal conditions makes it critical in industrial chemistry .

Thermal Properties :

  • Initial Decomposition Temperature : 103°C (DSC analysis) .
  • Self-Accelerating Decomposition Temperature (SADT) : 24.0°C (for pure substance) .
  • Heat Release : 924 J/g during decomposition, indicating high exothermicity .

Comparison with Similar Organic Peroxides

Thermal Stability and Decomposition

Key Metrics :

Compound Name CAS No. SADT (°C) Decomposition Temp (°C) Heat Release (J/g)
TBPTMH 13122-18-4 24.0 103 924
tert-Butyl cumyl peroxide 3457-61-2 77.1 - -
Dipropionyl peroxide 3248-28-0 30.0 - -
Cyclohexanone peroxide 12262-58-7 80.0 - -

Data sourced from .

  • TBPTMH exhibits the lowest SADT (24°C) among the listed peroxides, making it highly sensitive to thermal runaway. This contrasts sharply with tert-butyl cumyl peroxide (SADT: 77.1°C), which is more stable under ambient conditions .
  • The heat release of TBPTMH (924 J/g) significantly exceeds typical values for other peroxides (e.g., tert-butyl hydroperoxide: ~500 J/g), necessitating advanced hazard mitigation strategies .

Impact of Contaminants :

  • TBPTMH mixed with H₂SO₄ or NaOH shows reduced activation energy (Ea: 116–118 kJ/mol vs. 132 kJ/mol for pure TBPTMH), accelerating decomposition .

Chemical Structure and Reactivity

  • Branching and Chain Length : TBPTMH’s 3,5,5-trimethylhexane backbone provides steric hindrance, which moderates its reactivity compared to linear peroxides like dipropionyl peroxide. However, the tert-butyl group enhances stability during storage .
  • Comparative Reactivity :
    • tert-Butyl peroxybenzoate (CAS 614-45-9): Contains an aromatic ring, increasing stability but reducing initiation efficiency in low-temperature polymerizations .
    • tert-Butyl peroxypivalate (CAS 927-07-1): Shorter carbon chain results in higher volatility and faster radical generation, suited for high-temperature processes .

Hazard Classification and Handling

Compound Name Hazard Class Packaging Requirements
TBPTMH Liquid D-type ≤50 kg, controlled at ≤40°C
tert-Butyl peroxybenzoate Solid B-type ≤100 kg, controlled at ≤25°C
Diisobutyryl peroxide Liquid C-type ≤25 kg, refrigerated
  • TBPTMH’s D-classification mandates smaller packaging masses (≤50 kg) and stricter temperature controls compared to B/C-type peroxides .
  • Storage Sensitivity: TBPTMH’s SADT decreases with increasing mass (e.g., 45°C for 10 kg vs. 40°C for 50 kg), a trend less pronounced in solid peroxides .

Biological Activity

Tert-butyl 3,5,5-trimethylhexaneperoxoate (TBPTMH) is an organic peroxide widely utilized as a polymerization initiator. This article examines its biological activity, including toxicity profiles, genotoxicity, and environmental impact, supported by data tables and relevant case studies.

  • IUPAC Name: this compound
  • CAS Number: 13122-18-4
  • Molecular Formula: C13H26O3
  • Molecular Weight: 230.348 g/mol

Toxicity and Sensitization

TBPTMH exhibits several biological activities that can impact human health and the environment:

  • Skin Sensitization:
    • Classified as a skin sensitizer (sub-category 1B) based on OECD Test Guideline 406. This indicates a potential for allergic reactions upon dermal exposure .
  • Genotoxicity:
    • In vitro tests showed positive results in bacterial reverse mutation assays (AMES test) and chromosome aberration tests, indicating potential genotoxic effects .
    • In vivo studies using a micronucleus test in rats indicated no significant genotoxic effects when administered orally .
  • Repeated Dose Toxicity:
    • The No Observed Adverse Effect Level (NOAEL) for repeated oral exposure was determined to be 160 mg/kg body weight per day in rat studies .
  • Reproductive Toxicity:
    • No adverse reproductive effects were observed in rats at tested doses .

Aquatic Toxicity

TBPTMH is classified as very toxic to aquatic life:

  • Acute Toxicity: EC50 for bacteria was found to be 327.02 mg/l over a 3-hour exposure period.
  • Chronic Toxicity: The No Observed Effect Concentration (NOEC) for Daphnia magna was determined to be 0.22 mg/l over a 21-day exposure period .

Biodegradability

TBPTMH is considered readily biodegradable, with a biodegradation rate of approximately 72% over 28 days under aerobic conditions .

Thermal Hazard Evaluation

A study conducted by Tseng et al. evaluated the thermal hazards associated with TBPTMH and its mixtures with various acids (e.g., H2SO4, NaOH). The findings indicated that:

  • Decomposition of TBPTMH is accelerated under adiabatic conditions, posing significant risks during storage and handling.
  • The temperature rise during decomposition can reach critical levels quickly, necessitating stringent safety measures during industrial applications .

Summary Table of Biological Activity

Parameter Result
Skin SensitizationPositive (sub-category 1B)
Genotoxicity (In Vitro)Positive (AMES test)
Genotoxicity (In Vivo)Negative
NOAEL (Repeated Dose)160 mg/kg bw/day
Reproductive ToxicityNo adverse effects
Aquatic Toxicity (EC50)327.02 mg/l (bacteria)
Aquatic Toxicity (NOEC)0.22 mg/l (Daphnia magna)
BiodegradabilityReadily biodegradable (72% in 28 days)

Q & A

Basic: What is the structural and functional role of tert-butyl 3,5,5-trimethylhexaneperoxoate in polymerization reactions?

This compound (TBPMH) is a liquid organic peroxide (C13H26O3, MW 230.34) with a labile O-O bond that generates free radicals upon thermal decomposition. This property makes it a critical initiator for radical polymerization of ethylene, styrene, methyl methacrylate, and allyl derivatives . Its solubility in organic solvents (e.g., alcohols, ethers) and insolubility in water allows it to integrate efficiently into hydrophobic reaction systems. Methodologically, its activity depends on temperature-controlled decomposition rates, with half-lives of 0.1 hr at 135°C and 10 hr at 94°C in chlorobenzene solutions .

Basic: How does the molecular structure of TBPMH influence its reactivity and stability?

The tert-butyl group adjacent to the peroxide moiety stabilizes the radical intermediate during decomposition, while the branched 3,5,5-trimethylhexanoate chain enhances steric hindrance, moderating reactivity. This balance ensures controlled initiation kinetics, critical for avoiding premature exothermic decomposition. Researchers must monitor storage conditions (recommended ≤25°C) to prevent autopolymerization or thermal runaway .

Advanced: What methodologies are used to assess TBPMH’s thermal decomposition kinetics and safety parameters?

Advanced studies employ differential scanning calorimetry (DSC) and Phi-TEC II adiabatic calorimetry to quantify decomposition thermodynamics. Key parameters include:

  • Activation energy (Ea) : 116–132 kJ/mol (acid/base mixtures reduce Ea, increasing hazard risk) .
  • Self-accelerating decomposition temperature (SADT) : Determined via TMRad (time to maximum rate) analysis, influenced by mass (e.g., SADT drops at 50 kg packaging vs. 10 kg) .
  • Heat release : ~924 J/g, necessitating strict temperature controls during bulk handling .

Advanced: How do acidic or alkaline conditions affect TBPMH’s thermal hazards?

TBPMH’s decomposition kinetics shift significantly in acidic (H2SO4) or alkaline (NaOH) environments. DSC studies show Ea decreases to 116.36 kJ/mol (H2SO4) and 118.24 kJ/mol (NaOH), accelerating decomposition. Researchers must avoid contaminating TBPMH with acids/bases during synthesis or storage, as this elevates risks of uncontrolled exothermic reactions .

Basic: What regulatory classifications apply to TBPMH in laboratory settings?

TBPMH is classified as a Class 5.2 organic peroxide under UN transport regulations and listed in the EU REACH regulation. Laboratories must adhere to:

  • Hazard Communication : Risk phrases R7 (fire hazard) and R38 (skin irritation) .
  • Storage : Segregate from incompatible substances (acids, bases, reducing agents) and maintain ≤25°C .
  • Documentation : Compliance with EU REACH requires registration for volumes >1 ton/year .

Advanced: How can researchers mitigate contradictions in purity standards for TBPMH across studies?

Discrepancies in purity thresholds (e.g., ≥97% in technical standards vs. ≤42% in hazardous chemical catalogs) arise from dilution requirements. For experimental reproducibility:

  • Characterize batch-specific purity via GC-MS or HPLC.
  • Adjust initiator concentration based on active oxygen content (theoretical 6.7%) and solvent interactions .
  • Validate safety protocols for diluted vs. concentrated forms, as lower purity may include stabilizers or inert solids .

Advanced: What experimental design considerations are critical for TBPMH-mediated copolymerization?

In TPU/PMMA blends, TBPMH’s initiation efficiency depends on:

  • Temperature gradients : Optimize heating rates (e.g., 0.5–4°C/min) to match monomer reactivity ratios.
  • Solvent selection : Use chlorobenzene or toluene to stabilize radicals and prevent side reactions.
  • Oxygen exclusion : Rigorous nitrogen purging is required to prevent peroxide deactivation .

Basic: What analytical techniques validate TBPMH’s structural integrity post-synthesis?

  • NMR spectroscopy : Confirm peroxide linkage via characteristic δ 1.2–1.4 ppm (tert-butyl protons).
  • FT-IR : Detect O-O stretching vibrations near 880 cm⁻¹.
  • Titration : Iodometric titration quantifies active oxygen content .

Advanced: How do TBPMH’s decomposition byproducts impact polymerization outcomes?

Decomposition yields tert-butoxy radicals and 3,5,5-trimethylhexanoate fragments. Side reactions (e.g., chain transfer) can occur if byproducts accumulate. Mitigation strategies include:

  • Post-polymerization purification : Remove residual peroxides via column chromatography.
  • Real-time monitoring : Use in-line FT-IR to track radical concentrations .

Advanced: What computational models predict TBPMH’s stability in novel solvent systems?

Molecular dynamics (MD) simulations parameterized with DSC-derived kinetic data (e.g., Arrhenius pre-exponential factor, activation energy) model solvent effects on decomposition rates. These guide solvent selection for high-temperature reactions (e.g., >100°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 3,5,5-trimethylhexaneperoxoate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3,5,5-trimethylhexaneperoxoate

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